molecular formula C12H12N2O B2728870 1-[2-(pyridin-4-yl)ethyl]-1H-pyrrole-2-carbaldehyde CAS No. 892149-12-1

1-[2-(pyridin-4-yl)ethyl]-1H-pyrrole-2-carbaldehyde

Cat. No.: B2728870
CAS No.: 892149-12-1
M. Wt: 200.241
InChI Key: OMZPRARAOXZCDC-UHFFFAOYSA-N
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Description

1-[2-(Pyridin-4-yl)ethyl]-1H-pyrrole-2-carbaldehyde is a heterocyclic compound that features both pyridine and pyrrole rings

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(pyridin-4-yl)ethyl]-1H-pyrrole-2-carbaldehyde typically involves the reaction of pyridine derivatives with pyrrole derivatives under specific conditions. One common method involves the condensation of 4-pyridinecarboxaldehyde with 2-(pyridin-4-yl)ethylamine in the presence of a suitable catalyst . The reaction is usually carried out in an organic solvent such as ethanol or methanol at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions: 1-[2-(Pyridin-4-yl)ethyl]-1H-pyrrole-2-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The pyridine and pyrrole rings can undergo electrophilic and nucleophilic substitution reactions, respectively.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products Formed:

    Oxidation: 1-[2-(pyridin-4-yl)ethyl]-1H-pyrrole-2-carboxylic acid.

    Reduction: 1-[2-(pyridin-4-yl)ethyl]-1H-pyrrole-2-methanol.

    Substitution: Various halogenated derivatives depending on the substituent used.

Scientific Research Applications

1-[2-(Pyridin-4-yl)ethyl]-1H-pyrrole-2-carbaldehyde has diverse applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 1-[2-(Pyridin-4-yl)ethyl]-1H-pyrrole-2-carbaldehyde is unique due to the combination of pyridine and pyrrole rings, which imparts distinct chemical and biological properties

Properties

IUPAC Name

1-(2-pyridin-4-ylethyl)pyrrole-2-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O/c15-10-12-2-1-8-14(12)9-5-11-3-6-13-7-4-11/h1-4,6-8,10H,5,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMZPRARAOXZCDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=C1)C=O)CCC2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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